4-Iodo-2-nitro-6-(trifluoromethoxy)aniline

Catalog No.
S13955616
CAS No.
M.F
C7H4F3IN2O3
M. Wt
348.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-2-nitro-6-(trifluoromethoxy)aniline

Product Name

4-Iodo-2-nitro-6-(trifluoromethoxy)aniline

IUPAC Name

4-iodo-2-nitro-6-(trifluoromethoxy)aniline

Molecular Formula

C7H4F3IN2O3

Molecular Weight

348.02 g/mol

InChI

InChI=1S/C7H4F3IN2O3/c8-7(9,10)16-5-2-3(11)1-4(6(5)12)13(14)15/h1-2H,12H2

InChI Key

AANCLRWVJAFNBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)OC(F)(F)F)I

4-Iodo-2-nitro-6-(trifluoromethoxy)aniline is an organic compound characterized by its unique molecular structure, which includes an iodine atom, a nitro group, and a trifluoromethoxy substituent attached to an aniline ring. Its molecular formula is C7H4F3IN2O2C_7H_4F_3IN_2O_2. The presence of these functional groups contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
  • Oxidation: The aniline ring can undergo oxidation to form quinonoid structures under specific conditions.

Common Reagents and Conditions

  • Reduction: Hydrogen gas with a palladium catalyst.
  • Substitution: Nucleophiles such as sodium azide or potassium cyanide.
  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

  • From Reduction: 4-Iodo-2-amino-6-(trifluoromethoxy)aniline.
  • From Substitution: Various substituted anilines depending on the nucleophile used.
  • From Oxidation: Quinonoid derivatives of the aniline ring.

Research indicates that 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline exhibits potential biological activities. The compound has been investigated for its antimicrobial and anticancer properties. The nitro group can participate in redox reactions, leading to reactive intermediates that may interact with cellular components, thus influencing biological pathways.

The synthesis of 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline typically involves a multi-step process:

  • Nitration: The initial step often involves the nitration of 4-Iodo-6-(trifluoromethoxy)aniline using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
    4 Iodo 6 trifluoromethoxy aniline+HNO3+H2SO44 Iodo 2 nitro 6 trifluoromethoxy aniline+H2O\text{4 Iodo 6 trifluoromethoxy aniline}+HNO_3+H_2SO_4\rightarrow \text{4 Iodo 2 nitro 6 trifluoromethoxy aniline}+H_2O
  • Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product with high purity.

4-Iodo-2-nitro-6-(trifluoromethoxy)aniline has several applications:

  • In Medicinal Chemistry: It serves as a precursor for the development of pharmaceutical compounds due to its biological activity.
  • In Material Science: The compound is utilized in the synthesis of specialty chemicals and materials with unique properties.

Studies on the interaction of 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline with biological targets have shown that its trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration. This characteristic facilitates interactions with intracellular targets, potentially leading to various therapeutic effects.

Several compounds share structural similarities with 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline. Here are some notable examples:

Compound NameKey Features
2-Iodo-4-nitro-5-(trifluoromethyl)anilineSimilar iodine and nitro groups; different positioning of trifluoromethyl.
2-Nitro-4-(trifluoromethyl)anilineLacks iodine; focuses on trifluoromethyl substitution.
3-Trifluoromethyl-anilineContains trifluoromethyl but lacks nitro and iodine groups.

Uniqueness

The uniqueness of 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline lies in its combination of both iodine and trifluoromethyl groups, which impart distinct chemical and physical properties not found in other similar compounds. This combination enhances its reactivity and potential applications in various scientific fields.

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

347.92187 g/mol

Monoisotopic Mass

347.92187 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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